![molecular formula C14H15NO3S B181585 N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide CAS No. 6295-94-9](/img/structure/B181585.png)
N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide
Overview
Description
N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide, also known as MBSA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBSA is a sulfonamide derivative that has been synthesized using various methods. The compound has been found to have various biochemical and physiological effects, making it a subject of interest in the field of pharmacology and medicinal chemistry.
Mechanism of Action
The mechanism of action of N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes or proteins. N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. The compound has also been found to inhibit the activity of protein kinase C, an enzyme that plays a role in cell signaling.
Biochemical and Physiological Effects:
N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide has been found to have various biochemical and physiological effects. The compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide has also been found to exhibit anticonvulsant activity and to modulate the activity of certain neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize, making it readily available for research purposes. N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide has also been found to exhibit good solubility in water, which makes it suitable for use in aqueous solutions. One limitation is that the compound has not been extensively studied, and there is limited information available on its pharmacological properties.
Future Directions
There are several future directions for research on N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide. One direction is to further investigate the compound's potential as a lead compound for the development of new drugs. Another direction is to study the compound's potential as a photosensitizer in photodynamic therapy. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide and to identify its molecular targets.
Scientific Research Applications
N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide has found potential applications in various fields of scientific research. In the field of medicinal chemistry, N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide has been identified as a potential lead compound for the development of new drugs. The compound has been found to exhibit antimicrobial, antifungal, and anticancer activities. N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide has also been studied for its potential use as a photosensitizer in photodynamic therapy.
properties
CAS RN |
6295-94-9 |
---|---|
Molecular Formula |
C14H15NO3S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H15NO3S/c1-11-7-9-12(10-8-11)19(16,17)15-13-5-3-4-6-14(13)18-2/h3-10,15H,1-2H3 |
InChI Key |
YGQZSLZNEIEKAJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC |
Other CAS RN |
6295-94-9 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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